molecular formula C24H21N3O3S B2981107 N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 942002-77-9

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2981107
CAS No.: 942002-77-9
M. Wt: 431.51
InChI Key: BWQLDRLKUGEXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic organic compound designed for research applications, incorporating several pharmaceutically significant structural motifs. Its molecular architecture features a benzo[1,4]dioxine core, a heterocyclic framework known to be present in biologically active molecules . This core is functionalized with a benzothiazole unit, a privileged scaffold in medicinal chemistry that is frequently associated with diverse biological activities . The presence of a pyridinylmethyl group and a carboxamide linker further enhances the compound's potential for molecular recognition and interaction with biological targets. The specific combination of these moieties suggests potential for investigation in several areas of research. Compounds containing benzothiazole and related nitrogen-sulfur heterocycles have demonstrated a broad spectrum of pharmacological properties in scientific studies, including antimicrobial , anticancer, and anticonvulsant activities . The intrinsic aromaticity and lipophilicity contributed by the benzothiazole and pyridine rings may promote good cell permeability and oral absorption in model systems, making it a compound of interest for pharmacokinetic studies . Researchers may find this chemical valuable as a building block in organic synthesis or as a lead compound for the development of novel therapeutic agents. It is supplied as a high-purity material to ensure consistent and reliable results in experimental settings. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-2-16-8-7-12-21-22(16)26-24(31-21)27(14-17-9-5-6-13-25-17)23(28)20-15-29-18-10-3-4-11-19(18)30-20/h3-13,20H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQLDRLKUGEXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article reviews the existing literature on its biological activity, focusing on its interactions with various biological targets and its therapeutic potential.

Chemical Structure and Properties

The compound's structure includes a benzo[d]thiazole moiety and a pyridine ring, which are known to contribute to various biological activities. The molecular formula is C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S, and it has a molecular weight of approximately 366.47 g/mol.

Biological Activity Overview

Research has identified several key areas where this compound exhibits biological activity:

1. Receptor Binding Affinity

Studies have demonstrated that compounds similar to this compound show significant binding affinities for serotonin receptors, particularly 5-HT1A and 5-HT2A. For instance, related compounds exhibited high affinities with Ki values as low as 17 nM for 5-HT1A receptors .

2. Antidepressant Activity

In preclinical models, compounds with similar structures have been evaluated for their antidepressant-like effects using the Forced Swimming Test (FST) and Tail Suspension Test (TST). These tests indicated a marked reduction in immobility time, suggesting potential antidepressant activity .

3. Indoleamine 2,3-Dioxygenase (IDO) Inhibition

The compound has been studied for its ability to inhibit IDO, an enzyme implicated in immune regulation and cancer progression. Inhibitors of IDO can enhance anti-tumor immunity and may be beneficial in cancer therapy .

Case Studies

Several studies have investigated the biological effects of related compounds:

Study 1: Antidepressant Effects

A series of benzothiazole derivatives were synthesized and tested for their antidepressant properties. The results indicated that certain derivatives significantly reduced immobility times in FST and TST models, correlating with their binding affinities at the serotonin receptors .

Study 2: IDO Inhibition

Research on IDO inhibitors has shown that compounds structurally similar to this compound can effectively modulate immune responses in tumor models. This suggests a promising avenue for therapeutic development in oncology .

Data Tables

Biological Activity Target Effect Reference
Serotonin Receptor Binding5-HT1AKi = 17 nM
Antidepressant ActivityFST/TSTReduced immobility time
IDO InhibitionIndoleamine 2,3-DioxygenaseEnhanced anti-tumor immunity

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 4-Ethylbenzo[d]thiazol-2-yl, pyridin-2-ylmethyl C₂₃H₂₂N₄O₃S 434.5 Ethyl group enhances lipophilicity; pyridinylmethyl aids in target binding
N-(5-(Morpholinomethyl)-4-(pyridin-4-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (4v) Morpholinomethyl, pyridin-4-yl C₂₃H₂₃N₅O₄S 473.5 Morpholine improves solubility; pyridin-4-yl modifies binding orientation
N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide 3,4-Dimethoxybenzamide, dihydrodioxin C₂₂H₂₁N₃O₆S 455.5 Methoxy groups enhance electron density; dihydrodioxin stabilizes conformation
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide 4-Fluorobenzo[d]thiazol, pyrazolylethyl C₂₁H₁₇FN₄O₃S 424.4 Fluorine increases electronegativity; pyrazole enhances H-bonding

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Spectral Data

Compound Melting Point (°C) NMR Data (Key Peaks) Biological Activity (if reported)
Target Compound N/A N/A Not explicitly reported; analogs show kinase inhibition
4v () 178–180 1H NMR: δ 8.55–8.57 (pyridine-H), 5.01–5.04 (dioxine-CH) Anticancer activity (IC₅₀ ~ 1–10 µM in cell lines)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) 243–245 13C NMR: δ 166.8 (C=O), 148.8 (CN) Cytotoxicity in leukemia models
  • Lipophilicity : The ethyl group in the target compound likely increases logP compared to morpholine or fluorine-containing analogs, enhancing membrane permeability .
  • Solubility : Morpholine and pyrazole substituents improve aqueous solubility via polar interactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

  • Amidation : Coupling of benzo[d]thiazol-2-amine derivatives with activated carboxylic acid intermediates (e.g., using EDCI/HOBt or DCC as coupling agents) .
  • Functionalization : Introduction of the pyridin-2-ylmethyl group via reductive amination or nucleophilic substitution under inert atmospheres (e.g., N₂) .
  • Cyclization : Formation of the dihydrobenzo[b][1,4]dioxine ring using acid-catalyzed or base-mediated cyclocondensation .
  • Purification : Techniques like flash chromatography (ethyl acetate/hexane gradients) or HPLC (C18 columns, methanol/water mobile phases) ensure ≥98% purity .

Q. Which spectroscopic and analytical techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments (e.g., ethyl group at δ 1.2–1.4 ppm, aromatic protons at δ 7.0–8.5 ppm) and carbon backbone .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and retention times .
  • Elemental Analysis : Combustion analysis (C, H, N, S) to validate empirical formulas within ±0.3% error .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity Testing : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility and Stability : Kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes (e.g., human/rat CYP450 isoforms) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and predict reaction outcomes?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (DFT, B3LYP/6-31G*) to identify transition states and energetically favorable pathways .
  • Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal solvents (e.g., DMF vs. acetonitrile) and catalysts (e.g., CuI vs. Pd/C) .
  • Process Simulation : Aspen Plus® or COMSOL modeling to scale up reactions while minimizing side products .

Q. What strategies resolve contradictions between computational docking predictions and experimental binding data?

  • Methodological Answer :

  • Ensemble Docking : Use multiple protein conformations (MD-simulated or crystal structures) to account for target flexibility .
  • Binding Free Energy Calculations : MM-PBSA/GBSA to refine docking scores and correlate with IC₅₀ values .
  • Orthogonal Assays : Validate with SPR (surface plasmon resonance) for kinetic binding parameters (kₒₙ/kₒff) .

Q. How to design a structure-activity relationship (SAR) study for substituent modifications?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the ethyl group on benzothiazole (e.g., replace with CF₃, isopropyl) and the pyridinylmethyl moiety (e.g., pyridin-3-yl vs. pyrazinyl) .
  • Biological Profiling : Test analogs in dose-response assays (e.g., pIC₅₀ values) and correlate with computed descriptors (e.g., LogP, polar surface area) .
  • Crystallography : Co-crystallize lead compounds with target proteins (e.g., kinases) to validate binding modes .

Q. What experimental controls are essential to address batch-to-batch variability in biological assays?

  • Methodological Answer :

  • Internal Standards : Include reference compounds (e.g., staurosporine for kinase assays) in each plate .
  • Replicate Experiments : Perform triplicate runs with independent synthetic batches to distinguish compound variability from assay noise .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to quantify variability sources (e.g., synthesis vs. assay conditions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.